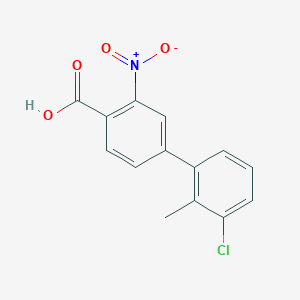
4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid, 95% (4-CMP-3-MBA-95%) is a chemical compound used in scientific research and lab experiments. It is a derivative of benzoic acid and is comprised of a benzene ring with a methyl group and a chlorine atom attached to it. 4-CMP-3-MBA-95% is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. Due to its versatility and ease of synthesis, 4-CMP-3-MBA-95% is widely used in the pharmaceutical, biotechnological, and chemical industries.
Mecanismo De Acción
The mechanism of action of 4-CMP-3-MBA-95% is not fully understood. However, it is believed that 4-CMP-3-MBA-95% acts as a substrate for enzymes, which catalyze the formation of products from the reaction between 4-CMP-3-MBA-95% and other molecules. In addition, 4-CMP-3-MBA-95% is believed to act as an inhibitor of certain enzymes, which can prevent the formation of certain products from the reaction between 4-CMP-3-MBA-95% and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMP-3-MBA-95% are not fully understood. However, it is known that 4-CMP-3-MBA-95% can act as an inhibitor of certain enzymes, which can affect the formation of certain products from the reaction between 4-CMP-3-MBA-95% and other molecules. In addition, 4-CMP-3-MBA-95% can act as a substrate for enzymes, which can affect the formation of products from the reaction between 4-CMP-3-MBA-95% and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-CMP-3-MBA-95% in lab experiments include its availability, its versatility, and its ease of synthesis. 4-CMP-3-MBA-95% is readily available from chemical suppliers and can be synthesized using a variety of methods. In addition, 4-CMP-3-MBA-95% is versatile and can be used in a variety of scientific research applications, including drug development, biocatalysis, and chemical synthesis. The main limitation of using 4-CMP-3-MBA-95% in lab experiments is its potential toxicity. 4-CMP-3-MBA-95% can be toxic if inhaled, ingested, or absorbed through the skin.
Direcciones Futuras
The future directions for 4-CMP-3-MBA-95% include further research into its mechanism of action, biochemical and physiological effects, and potential toxicity. In addition, further research into the use of 4-CMP-3-MBA-95% in drug development, biocatalysis, and chemical synthesis is needed. Finally, further research into the use of 4-CMP-3-MBA-95% as a catalyst in enzymatic reactions is needed.
Métodos De Síntesis
4-CMP-3-MBA-95% can be synthesized using a variety of methods, including the Friedel-Crafts reaction and the Grignard reaction. The Friedel-Crafts reaction involves the reaction of 4-CMP-3-MBA-95% with an alkyl halide in the presence of an acid catalyst, such as aluminum chloride. The Grignard reaction involves the reaction of a halogenated aromatic compound, such as 4-CMP-3-MBA-95%, with a Grignard reagent, such as magnesium bromide, in the presence of a base, such as sodium hydroxide.
Aplicaciones Científicas De Investigación
4-CMP-3-MBA-95% is used in a variety of scientific research applications, including drug development, biocatalysis, and chemical synthesis. In drug development, 4-CMP-3-MBA-95% is used to synthesize novel compounds that have potential therapeutic applications. In biocatalysis, 4-CMP-3-MBA-95% is used to catalyze enzymatic reactions, such as the production of enzymes that can be used in the synthesis of pharmaceuticals. In chemical synthesis, 4-CMP-3-MBA-95% is used to synthesize complex organic molecules.
Propiedades
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-4-11(8-14(9)16)13-6-5-12(15(17)18)7-10(13)2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKUIEQIPWZUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690289 |
Source


|
| Record name | 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-69-1 |
Source


|
| Record name | 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














